

Technical Guide: 2,4-Dimethylthiazole-13C3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylthiazole-13C3

Cat. No.: B12366374

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific CAS (Chemical Abstracts Service) registry number for **2,4-Dimethylthiazole-13C3** is not readily available in public databases. This guide provides comprehensive information on the unlabeled analogue, 2,4-Dimethylthiazole (CAS: 541-58-2), and discusses the significant applications of its carbon-13 isotopically labeled form in scientific research.

Section 1: Core Compound Data

2,4-Dimethylthiazole is a heterocyclic organic compound that serves as a valuable building block in organic synthesis and is noted for its applications in the flavor and fragrance industry. [1] Its isotopically labeled counterpart, **2,4-Dimethylthiazole-13C3**, is a powerful tool in metabolic and pharmacokinetic studies.

Quantitative Data for 2,4-Dimethylthiazole

The following table summarizes the key quantitative properties of unlabeled 2,4-Dimethylthiazole.

Property	Value	Source(s)
CAS Number	541-58-2	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₇ NS	[1] [2]
Molecular Weight	113.18 g/mol	[1]
Boiling Point	144-146 °C	[3] [4]
Density	1.056 g/mL at 25 °C	[3] [4]
Refractive Index	n _{20/D} 1.509	[4]
Flash Point	109 °F	[4]
Purity	≥ 99% (GC)	[1]

Section 2: Synthesis and Experimental Protocols

The synthesis of 2,4-dimethylthiazole is most notably achieved through the Hantzsch thiazole synthesis.[\[5\]](#)[\[6\]](#) This method involves the reaction of an α -haloketone with a thioamide.[\[5\]](#)[\[6\]](#)

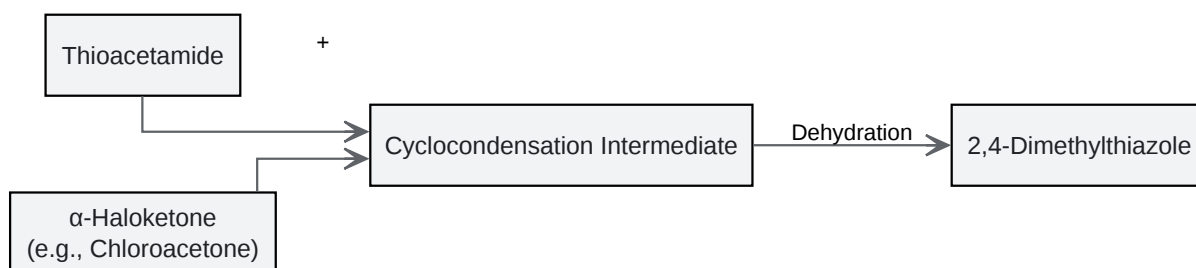
Hantzsch Thiazole Synthesis of 2,4-Dimethylthiazole

A common protocol for the synthesis of 2,4-dimethylthiazole involves the reaction of chloroacetone with thioacetamide.[\[6\]](#)

Experimental Protocol:

- **Reaction Setup:** In a suitable reaction vessel, dissolve thioacetamide (10 mmol) in N,N-dimethylformamide (DMF, 5 mL).[\[7\]](#)
- **Addition of Haloalkane:** To the solution, add bromoacetone (10 mmol).[\[7\]](#)
- **Reaction Conditions:** Seal the vessel and heat the mixture in an oil bath at 60°C for 1 hour.[\[7\]](#)
- **Work-up:** After cooling, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride.[\[7\]](#)

- Extraction: Extract the product with ethyl acetate.[7]
- Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[7]
- Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield 2,4-dimethylthiazole.[7]



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Figure 1. Hantzsch Thiazole Synthesis Workflow

Section 3: The Role of ¹³C Isotopic Labeling in Research

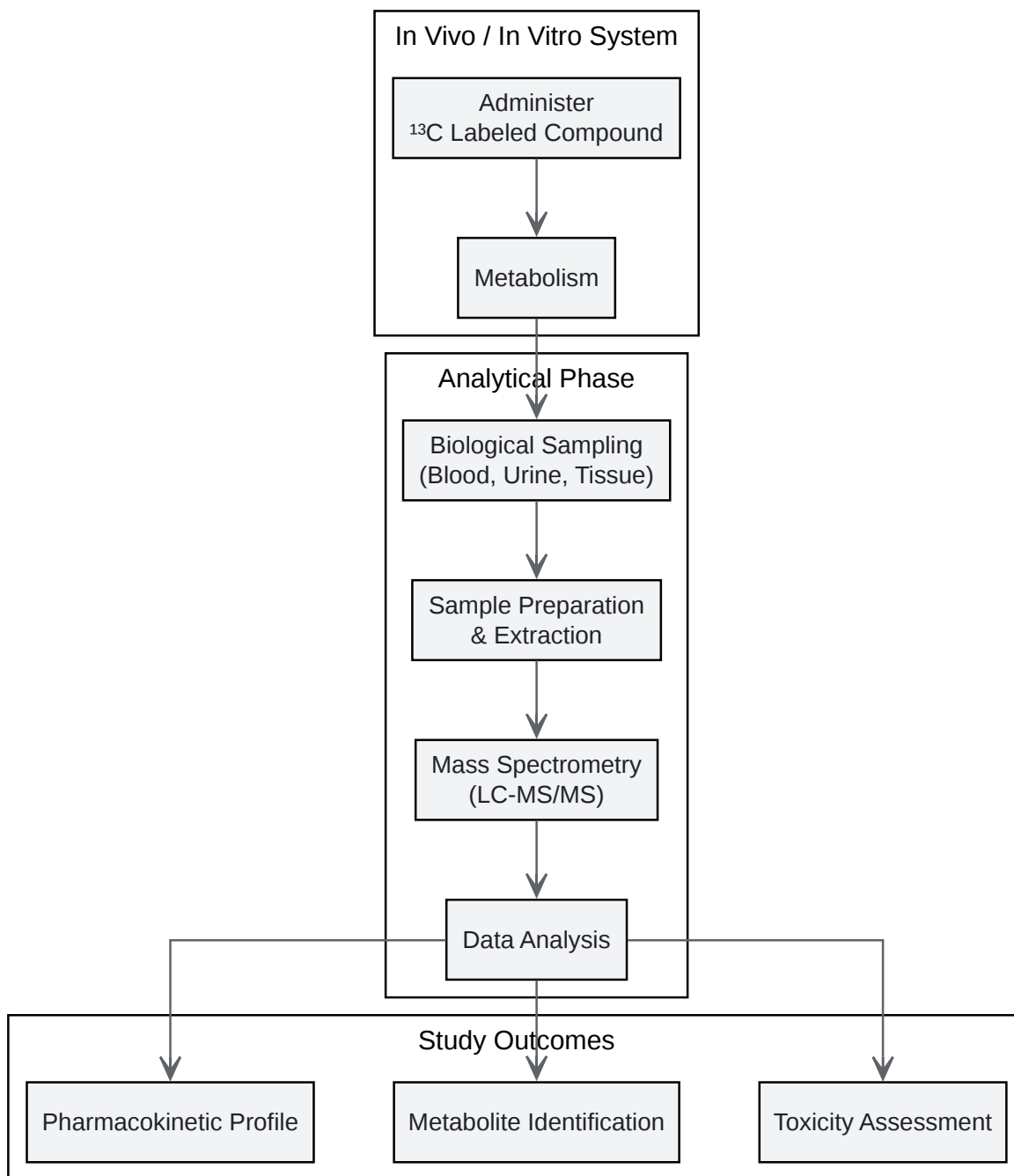
Stable isotope-labeled compounds, such as **2,4-Dimethylthiazole-¹³C₃**, are indispensable tools in drug discovery and development.[8][9] The incorporation of carbon-13 (¹³C), a non-radioactive isotope, into a molecule allows researchers to trace its path and transformation within a biological system with high precision.[10]

Applications in ADME Studies

The primary application of ¹³C-labeled compounds is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[8][9] By replacing natural abundance carbon with ¹³C at specific positions, the labeled molecule and its metabolites can be distinguished from endogenous compounds by mass spectrometry. This predictable mass shift provides a clear signal for tracking the fate of a drug candidate.[11]

Key Advantages of ¹³C Labeling in ADME:

- **Metabolite Identification:** Facilitates the elucidation of metabolic pathways by allowing for the unambiguous identification of drug-related metabolites.[\[8\]](#)[\[9\]](#)
- **Pharmacokinetic Analysis:** Enables precise quantification of the parent drug and its metabolites in various biological matrices, providing critical data on bioavailability, half-life, and clearance.[\[11\]](#)
- **Toxicology Studies:** Helps in understanding metabolism-mediated toxicities by tracing the formation of reactive metabolites and their interactions with cellular macromolecules.[\[8\]](#)[\[9\]](#)
- **Reduced Analytical Complexity:** The distinct mass signature of ^{13}C -labeled compounds simplifies data analysis and reduces interference from background noise in complex biological samples.[\[11\]](#)



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Figure 2. Use of ^{13}C Labeled Compounds in ADME Studies

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- To cite this document: BenchChem. [Technical Guide: 2,4-Dimethylthiazole-13C3]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12366374#2-4-dimethylthiazole-13c3-cas-number\]](https://www.benchchem.com/product/b12366374#2-4-dimethylthiazole-13c3-cas-number)

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